

Application Note: High-Purity Isolation of Synthesized 2-Pentyl Butyrate

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Compound of Interest

Compound Name: 2-Pentyl butyrate

CAS No.: 60415-61-4

Cat. No.: B1605965

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Executive Summary & Application Context

2-Pentyl butyrate (Pentan-2-yl butanoate) is a secondary alkyl ester prized in the flavor and fragrance industry for its complex olfactory profile, characterized by notes of apricot, banana, and subtle herbal undertones.[1] Unlike its linear isomer (n-pentyl butyrate), the branched structure of the 2-pentyl group imparts a distinct volatility and diffusive power.

However, the synthesis of this compound—typically via Fischer esterification of 2-pentanol and butyric acid—presents a specific purification challenge: Butyric Acid. Even trace amounts (ppm levels) of unreacted butyric acid contribute a rancid, vomit-like odor that ruins the organoleptic quality of the final product. Furthermore, as a secondary alcohol, 2-pentanol exhibits slower reaction kinetics than primary alcohols, often resulting in significant unreacted starting material.

This guide details a robust, multi-stage purification protocol designed to achieve >99% purity suitable for pharmaceutical intermediates or high-grade fragrance formulation.

Physicochemical Profile & Target Specifications

Before initiating purification, the operator must understand the physical disparities between the product and its impurities to select the correct separation vectors.

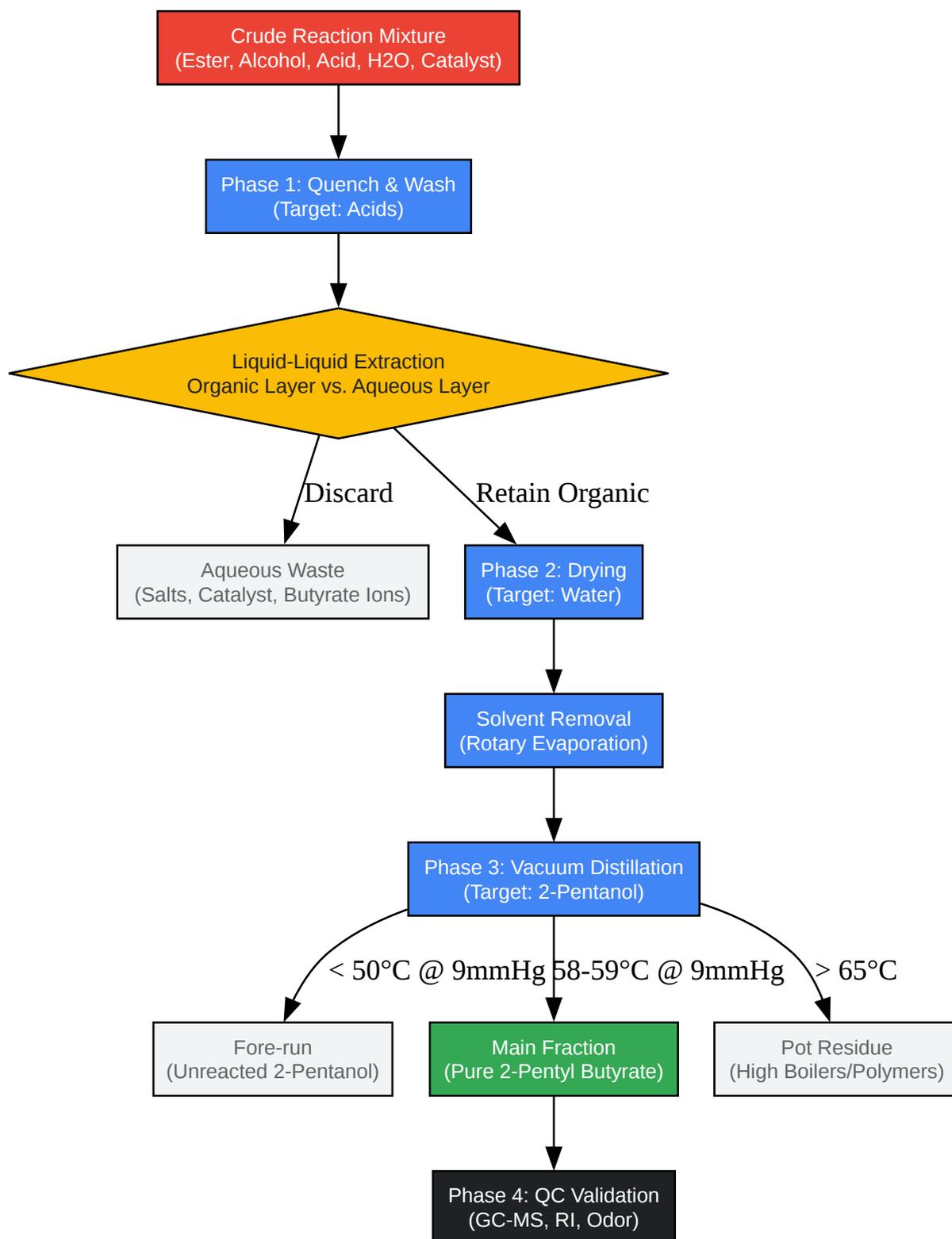
Table 1: Component Properties

Component	Function	Boiling Point (760 mmHg)	Boiling Point (Reduced Pressure)	Solubility (Water)	pKa
2-Pentyl Butyrate	Target Product	185–186 °C	58–59 °C @ 9 mmHg	Insoluble	N/A
2-Pentanol	Starting Material	119 °C	~30 °C @ 10 mmHg	Soluble (45 g/L)	~16.5
Butyric Acid	Starting Material	163.5 °C	69 °C @ 10 mmHg	Miscible	4.82
Sulfuric Acid	Catalyst	337 °C	N/A	Miscible	-3.0

Critical Insight: The boiling point of Butyric Acid (163.5 °C) is dangerously close to the product (185 °C). Relying solely on distillation often leads to co-distillation. Therefore, chemical neutralization (Phase 1) is the primary vector for removing butyric acid, while distillation (Phase 3) is reserved for removing 2-pentanol and polishing.

Purification Workflow Diagram

The following logic flow illustrates the critical decision points and separation mechanisms.



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Caption: Logical workflow for the isolation of **2-Pentyl butyrate**, emphasizing the separation of acidic byproducts prior to thermal processing.

Detailed Experimental Protocol

Phase 1: Chemical Neutralization & Washing

Objective: Complete removal of H_2SO_4 catalyst and unreacted Butyric Acid. Mechanism: Converting lipophilic butyric acid into hydrophilic sodium butyrate.

- Quench: Cool the crude reaction mixture to room temperature (20–25 °C).
- Solvent Dilution: Add an equal volume of Diethyl Ether or Methyl tert-butyl ether (MTBE) to the crude mixture.
 - Why? This lowers the density and viscosity, facilitating sharper phase separation.
- Water Wash: Wash the organic layer with deionized water (1 x volume).
 - Purpose: Removes the bulk of the sulfuric acid catalyst and water-soluble alcohols.
- Alkaline Wash (Critical Step): Wash the organic layer carefully with saturated Sodium Bicarbonate (NaHCO_3) solution.
 - Caution: CO_2 gas will evolve vigorously. Vent the separatory funnel frequently.
 - Endpoint: Continue washing until no further gas evolution is observed and the aqueous layer pH is ~8-9.
 - Troubleshooting: If an emulsion forms (common with butyrate salts), add a small amount of saturated NaCl (brine) to break it.
- Brine Wash: Perform a final wash with saturated NaCl solution to pre-dry the organic layer.

Phase 2: Drying & Concentration

Objective: Removal of entrained water to prevent hydrolysis during distillation.

- **Drying Agent:** Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO_4).
 - **Why MgSO_4 ?** It is a faster and higher-capacity drying agent than Sodium Sulfate, suitable for the "wet" ether layer.
- **Filtration:** Gravity filter the solution to remove the hydrated salt.
- **Concentration:** Remove the extraction solvent (Ether/MTBE) using a rotary evaporator.
 - **Bath Temp:** 30–35 °C.
 - **Pressure:**^[2]^[3] Mild vacuum (down to ~200 mbar). Do not apply full vacuum yet, or you will lose the product (azeotropic loss).

Phase 3: Fractional Vacuum Distillation

Objective: Separation of **2-Pentyl butyrate** from unreacted 2-pentanol and high-boiling oligomers. **Setup:** Short-path distillation head or Vigreux column (for higher purity).

- **System Pressure:** Connect to a vacuum pump capable of maintaining stable pressure between 5–10 mmHg.
- **Heating:** Use an oil bath with magnetic stirring.
- **Fraction Collection:**
 - **Fraction A (Fore-run):** Distills at < 45 °C (at 9 mmHg).
 - **Composition:** Residual solvent and unreacted 2-pentanol.
 - **Fraction B (Main Cut):** Distills at 58–59 °C (at 9 mmHg).^[1]^[4]
 - **Action:** Collect this fraction in a clean, pre-tared flask. Monitor vapor temperature closely. If it spikes above 62°C, stop collecting.
 - **Residue:** Stop distillation when the pot volume is low or temperature rises sharply.

Phase 4: Polishing (Optional High-Purity Step)

If the "rancid" note persists or GC purity is <99.5%, perform a Flash Chromatography polish.

- Stationary Phase: Silica Gel (60 Å).
- Mobile Phase: 5% Ethyl Acetate in Hexanes.
- Note: Esters move quickly ($R_f \sim 0.4\text{--}0.6$). Butyric acid will streak or stay at the baseline.

Quality Control & Validation

Verify the identity and purity using the following metrics.

A. Organoleptic Evaluation[1]

- Method: Dip a fragrance strip (blotter) into the pure liquid. Allow 30 seconds for solvent evaporation.
- Pass Criteria: Sweet, fruity, apricot, banana, herbal.
- Fail Criteria: Sharp, acidic, vomit-like (indicates residual Butyric Acid).

B. Refractive Index (RI)[1][4][5][6]

- Standard: 1.409 – 1.415 at 20 °C.[4]
- Significance: A value lower than 1.409 often indicates residual 2-pentanol or solvent.

C. GC-MS Analysis

- Column: DB-5 or DB-Wax (polar column preferred to separate alcohol traces).
- Retention Index: ~1215 (Polar column).[5]
- Mass Spectrum: Look for molecular ion peaks or characteristic fragments (m/z 43, 71, 89).

Safety & Handling

- Flammability: Flash point is approx. 52 °C (126 °F).[4] Ground all glassware during distillation.
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.
- PPE: Wear nitrile gloves and safety goggles. Butyric acid residues are corrosive and malodorous.

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